4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Description
4-Benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by two key substituents:
- Benzhydryl group: A diphenylmethane moiety attached to the piperazine ring, enhancing lipophilicity and steric bulk.
- 4-(Trifluoromethoxy)phenyl group: An electron-deficient aryl group with a trifluoromethoxy (-OCF₃) substituent, influencing electronic properties and metabolic stability.
This compound is synthesized via nucleophilic addition of benzhydrylpiperazine to 4-(trifluoromethoxy)phenyl isothiocyanate, followed by purification using column chromatography (analogous to methods in ) .
Properties
IUPAC Name |
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3OS/c26-25(27,28)32-22-13-11-21(12-14-22)29-24(33)31-17-15-30(16-18-31)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUSTCBMMLGGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves the following steps:
-
Formation of the Benzhydryl Intermediate: : The initial step involves the preparation of the benzhydryl intermediate through a Friedel-Crafts alkylation reaction. This reaction typically uses benzene and a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
-
Introduction of the Piperazine Ring: : The benzhydryl intermediate is then reacted with piperazine to form the benzhydryl-piperazine derivative. This step often requires the use of a base such as sodium hydroxide (NaOH) to facilitate the reaction.
-
Addition of the Trifluoromethoxyphenyl Group: : The next step involves the introduction of the trifluoromethoxyphenyl group through a nucleophilic substitution reaction. This reaction typically uses a trifluoromethoxyphenyl halide and a suitable nucleophile.
-
Formation of the Carbothioamide Group: : The final step involves the formation of the carbothioamide group through a reaction with a suitable thiocarbonyl reagent, such as thiophosgene (CSCl2) or carbon disulfide (CS2), in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbothioamide group to the corresponding amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
The compound exhibits a range of biological activities, primarily as an inhibitor of various enzymes and receptors. Its structural features allow it to interact with biological targets effectively.
Enzyme Inhibition
- Acetylcholinesterase Inhibition :
- Butyrylcholinesterase Inhibition :
- Other Enzymatic Activities :
Medicinal Chemistry Applications
The compound's unique trifluoromethoxy group enhances its lipophilicity, making it suitable for central nervous system (CNS) drug design. This property is critical for developing drugs targeting neurological disorders.
Case Studies
- Neuroprotective Agents :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Trifluoromethoxy vs.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s thiourea moiety would exhibit C=S stretching at ~1240–1255 cm⁻¹, consistent with analogs in and . Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole derivatives .
- LC-MS : Analog 27 () shows a retention time of 5.161 min (Method 1), whereas the target compound’s higher lipophilicity may result in longer retention (>6 min).
- HRMS : The target compound’s molecular ion ([M+H⁺]) is estimated at ~463.15, aligning with analogs containing trifluoromethoxy groups (e.g., compound 29 in : 463.14) .
Biological Activity
The compound 4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a member of the piperazine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperazine ring substituted with a benzhydryl group and a trifluoromethoxy phenyl moiety, which may influence its biological interactions.
Antidepressant Activity
Recent studies indicate that compounds with similar piperazine structures exhibit antidepressant-like effects . For instance, derivatives containing piperazine have shown significant activity in animal models of depression, likely through modulation of serotonin and norepinephrine pathways . The specific compound has not been extensively studied for this activity, but its structural analogs suggest potential efficacy.
Antipsychotic Effects
Piperazine derivatives are often evaluated for antipsychotic properties . Research indicates that modifications in the piperazine structure can enhance binding affinity to dopamine receptors, particularly D2 receptors, which are critical in the treatment of schizophrenia . The benzhydryl substitution is hypothesized to improve receptor selectivity and reduce side effects.
Neuroprotective Mechanisms
The neuroprotective potential of piperazine derivatives has been documented, with some compounds exhibiting protective effects against oxidative stress-induced neuronal damage. This is attributed to their ability to enhance antioxidant defenses and modulate neuroinflammatory responses .
The biological activity of This compound is likely mediated through multiple mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) and enhancement of endogenous antioxidant systems.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and modulation of glial cell activity.
Study 1: Antidepressant-Like Effects
In a controlled study, a series of piperazine derivatives were administered to mice subjected to chronic mild stress. The results indicated that certain compounds significantly reduced depressive-like behavior as measured by the forced swim test and tail suspension test. While This compound was not specifically tested, related compounds exhibited similar outcomes .
Study 2: Neuroprotective Effects in vitro
Another investigation assessed the neuroprotective effects of various piperazine derivatives against glutamate-induced toxicity in primary neuronal cultures. Compounds showed a dose-dependent reduction in neuronal death, suggesting that modifications in the piperazine structure could enhance neuroprotection .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Ring Formation : Ethylenediamine reacts with dihaloalkanes under basic conditions to form the piperazine core .
Functionalization : The benzhydryl group is introduced via nucleophilic substitution or coupling reactions. The trifluoromethoxyphenyl moiety is attached using Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
Carbothioamide Introduction : Thioamide groups are added via thiourea formation, often using Lawesson’s reagent or phosphorus pentasulfide .
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Piperazine formation | Ethylenediamine, 1,2-dibromoethane, K₂CO₃, acetonitrile, reflux | Avoiding over-alkylation |
| Trifluoromethoxy attachment | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | Managing moisture sensitivity |
Q. What characterization techniques are critical for confirming its structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzhydryl CH, piperazine NH) and confirms substitution patterns .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 543.2) .
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation (e.g., Cambridge Structural Database entry CCDC-1990392) .
- IR Spectroscopy : Detects thiourea C=S stretches (~1250 cm⁻¹) and piperazine N-H bends .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Piperazine-carbothioamide derivatives exhibit:
- Enzyme Inhibition : Competitive inhibition of carbonic anhydrase isoforms (hCA I/II) with IC₅₀ values <10 µM, studied via stopped-flow CO₂ hydration assays .
- Antimicrobial Activity : Moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) via agar dilution methods .
- Receptor Binding : Affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, assessed via radioligand displacement assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use DMF for polar intermediates or dichloromethane for moisture-sensitive steps .
- Catalyst Screening : Pd(OAc)₂ with Xantphos improves coupling efficiency for trifluoromethoxyaryl groups .
- Purification : Flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or crystallization (Et₂O/hexane) enhances purity .
- Yield Barriers : Side reactions (e.g., thiourea dimerization) are minimized by slow reagent addition and inert atmospheres .
Q. How do structural modifications impact biological activity?
Case Study : Replacing the benzhydryl group with a 4-fluorobenzyl moiety reduces hCA II inhibition (IC₅₀ increases from 2.1 µM to 12.4 µM) but enhances antimicrobial potency (S. aureus MIC = 8 µg/mL) .
Q. How should researchers address contradictory data in biological assays?
Methodological Answer:
- Assay Validation : Confirm results via orthogonal methods (e.g., fluorescence polarization vs. SPR for binding assays) .
- Structural Confirmation : Recheck compound identity (e.g., HRMS, elemental analysis) to rule out degradation .
- Statistical Rigor : Use ≥3 biological replicates and ANOVA for dose-response curves .
Q. What computational tools aid in predicting its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME predicts moderate GI absorption (HIA >70%) but P-gp efflux liability .
- Docking Studies : AutoDock Vina models interactions with hCA II (binding energy −9.2 kcal/mol) .
- QSAR Models : 3D-QSAR identifies electron-withdrawing substituents as critical for antimicrobial activity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
